2-Fluoro-4-iodobenzonitrile

Descripción

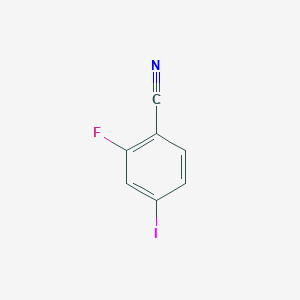

Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoro-4-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FIN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHQVXHBSTRFRCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379069 | |

| Record name | 2-fluoro-4-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137553-42-5 | |

| Record name | 2-Fluoro-4-iodobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137553-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-4-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-iodobenzonitrile (CAS: 137553-42-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-iodobenzonitrile, a key building block in medicinal chemistry. This document consolidates critical information on its chemical and physical properties, detailed synthesis protocols, and significant applications in the development of therapeutic agents. Particular focus is given to its role in the synthesis of inhibitors for Leishmania infantum trypanothione (B104310) reductase and antagonists for the Transient Receptor Potential Ankylrin 1 (TRPA1) channel. Safety and handling information is also included to ensure its proper use in a laboratory setting.

Chemical and Physical Properties

This compound is a substituted aromatic nitrile.[1] The presence of three different functional groups—nitrile, fluoro, and iodo—on the benzene (B151609) ring makes it a versatile intermediate for a variety of chemical transformations.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 137553-42-5 | [2] |

| Molecular Formula | C₇H₃FIN | [2] |

| Molecular Weight | 247.01 g/mol | [2] |

| Appearance | Red-brown to white crystalline solid/powder | [3][4] |

| Melting Point | 103.7-104.6 °C | [3] |

| Boiling Point | 264.0 ± 25.0 °C at 760 mmHg | [4] |

| Density | 2.0 ± 0.1 g/cm³ | [3] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL). | [4] |

| Flash Point | 113.4 ± 23.2 °C | [3] |

Table 2: Spectroscopic Data

Detailed spectroscopic data such as specific peak lists for NMR, IR, and MS are not consistently available in the public domain and are typically provided by the supplier upon purchase.

| Spectroscopy Type | Data |

| ¹H NMR | Data not available in indexed search results. |

| ¹³C NMR | Data not available in indexed search results. |

| IR | Data not available in indexed search results. |

| Mass Spectrometry | Data not available in indexed search results. |

Synthesis of this compound

There are two primary methods reported for the synthesis of this compound.

Synthesis from 2-Fluoroaniline (B146934)

This method involves the iodination of 2-fluoroaniline followed by the introduction of the nitrile group.[1]

Step 1: Synthesis of 2-Fluoro-4-iodoaniline (B146158)

-

Under a nitrogen atmosphere, dissolve iodine in tetrahydrofuran (B95107) (THF).

-

At -20 °C, add the iodine solution dropwise to a solution of n-butyl lithium.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Cool the mixture to -70 °C and add a THF solution of o-fluoroaniline dropwise. Stir for 1 hour.

-

Add dry ice (50g) and allow the reaction to warm to room temperature overnight with stirring.

-

Quench the reaction with 100 mL of water and separate the organic phase.

-

Acidify the aqueous phase to a pH of 1-2 with concentrated hydrochloric acid.

-

Extract the aqueous phase three times with ethyl acetate (B1210297).

-

Dry the combined organic extracts over anhydrous sodium sulfate.

-

Concentrate the solution under vacuum to yield 2-fluoro-4-iodoaniline as a yellow solid.[1]

Step 2: Synthesis of this compound

-

To a solution of 2-fluoro-4-iodoaniline in anhydrous acetonitrile (B52724) at room temperature, add potassium cyanide.

-

Heat the mixture at 60 °C for 25 minutes.

-

Add 20 mL of a saturated sodium thiosulfate (B1220275) solution.

-

Concentrate the mixture under reduced pressure to remove most of the acetonitrile.

-

Extract the aqueous phase four times with ethyl acetate (4 x 10 mL).

-

Dry the combined organic extracts over magnesium sulfate.

-

Filter and concentrate under vacuum to obtain a solid.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient (0-10% ethyl acetate) to yield this compound.[1]

Caption: Synthesis of this compound from 2-Fluoroaniline.

Synthesis via Sandmeyer Reaction

An alternative route to a related isomer, 2-fluoro-5-iodobenzonitrile, is through a Sandmeyer reaction, which is a common method for converting anilines to various functional groups via a diazonium salt intermediate.[5] A similar approach can be envisioned for the 4-iodo isomer.

-

Suspend 2-fluoro-5-iodoaniline (B1345027) (1.0 eq) in an aqueous solution of hydrochloric or hydrobromic acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite (B80452) (1.1 eq) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.

-

After cooling, extract the product with a suitable organic solvent (e.g., toluene (B28343) or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 2-fluoro-5-iodobenzonitrile.[5]

Caption: Sandmeyer reaction for the synthesis of 2-Fluoro-5-iodobenzonitrile isomer.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of biologically active molecules.[4][6]

Inhibitors of Leishmania infantum Trypanothione Reductase (Li-TryR)

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. The parasite has a unique redox system based on the dithiol trypanothione, which is kept in its reduced, active form by the NADPH-dependent enzyme trypanothione reductase (TryR). This enzyme is essential for the parasite's survival and is absent in humans, making it an attractive drug target.[7][8] this compound has been used in the synthesis of inhibitors of Li-TryR.[4]

Caption: The trypanothione pathway in Leishmania and the inhibitory action of TryR inhibitors.

Antagonists of Transient Receptor Potential Ankyrin 1 (TRPA1)

The TRPA1 ion channel is a non-selective cation channel expressed in sensory neurons. It is a sensor for a wide range of noxious stimuli, including inflammatory agents, and plays a crucial role in pain signaling.[9][10][11] Antagonists of TRPA1 are therefore being investigated as potential analgesic drugs.[9] this compound serves as a starting material for the synthesis of novel TRPA1 antagonists.[4]

Caption: TRPA1 signaling pathway in pain and its blockade by antagonists.

Safety and Handling

This compound is classified as toxic and an irritant.[3] Appropriate safety precautions should be taken when handling this compound.

Table 3: Hazard and Safety Information

| Hazard Statement | Description | GHS Classification |

| H301 | Toxic if swallowed | Acute toxicity, Oral (Category 3) |

| H312 | Harmful in contact with skin | Acute toxicity, Dermal (Category 4) |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |

| H332 | Harmful if inhaled | Acute toxicity, Inhalation (Category 4) |

| H335 | May cause respiratory irritation | Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation |

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. It is noted to be light-sensitive.[6]

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its trifunctionalized aromatic structure allows for the synthesis of complex molecules with significant biological activity. The detailed synthesis protocols and an understanding of its applications in targeting diseases like leishmaniasis and in the management of pain highlight its importance for researchers and drug development professionals. Adherence to strict safety protocols is essential when working with this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C7H3FIN | CID 2774518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound | 137553-42-5 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Disruption of the trypanothione reductase gene of Leishmania decreases its ability to survive oxidative stress in macrophages | The EMBO Journal [link.springer.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to 2-Fluoro-4-iodobenzonitrile: Core Properties and Characterization

For researchers, scientists, and professionals in drug development, a thorough understanding of the foundational physicochemical properties of chemical entities is paramount. This technical guide provides an in-depth look at the core characteristics of 2-Fluoro-4-iodobenzonitrile, a halogenated aromatic nitrile. The information is presented to facilitate easy access and comparison for laboratory and research applications.

Core Physicochemical Data

The fundamental properties of this compound have been compiled and are summarized in the table below. These values are essential for a variety of applications, from reaction setup to analytical method development.

| Property | Value |

| Molecular Formula | C₇H₃FIN[1] |

| Molecular Weight | 247.01 g/mol [1] |

| Appearance | Red-brown Powder[2][3] |

| Melting Point | 103.7-104.6 °C[2][4][5] |

| Boiling Point | 264 °C at 760 mmHg[2][3][4] |

| Density | 2.0 ± 0.1 g/cm³[2][3][4] |

| Solubility in Water | Slightly soluble[2][4] |

| Solubility in Organic Solvents | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol[4][5] |

| CAS Number | 137553-42-5[1] |

Logical Workflow for Chemical Characterization

To ascertain the identity, purity, and structure of a chemical compound such as this compound, a systematic experimental workflow is typically employed. The following diagram illustrates a standard procedure for the characterization of a novel or synthesized chemical sample, ensuring its suitability for further research and development.

References

Synthesis of 2-Fluoro-4-iodobenzonitrile from 2-fluoro-4-iodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Fluoro-4-iodobenzonitrile, a key intermediate in the development of various pharmaceutical compounds. The primary synthetic route discussed is the Sandmeyer reaction, a reliable and widely used method for the conversion of aromatic amines to benzonitriles. This document details the reaction mechanism, provides a step-by-step experimental protocol, and includes relevant quantitative data and safety considerations. This compound serves as a crucial building block for synthesizing inhibitors of L. infantum trypanothione (B104310) reductase (Li-TryR) and transient receptor potential ankyrin 1 (TRPA1) antagonists[1][2].

Core Synthesis: The Sandmeyer Reaction

The conversion of 2-fluoro-4-iodoaniline (B146158) to this compound is efficiently achieved through the Sandmeyer reaction. This two-step process first involves the diazotization of the primary aromatic amine, followed by a copper-catalyzed cyanation. The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of an amino group with a variety of functionalities, including halogens and pseudohalogens like the cyano group[3][4].

The overall transformation can be summarized as follows:

-

Diazotization: 2-fluoro-4-iodoaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric or hydrobromic acid, at low temperatures (0–5 °C). This converts the amino group into a diazonium salt, which is a highly versatile intermediate. Careful temperature control is critical during this step to prevent the premature decomposition of the diazonium salt, which could lead to the formation of phenolic side products[5].

-

Cyanation: The resulting diazonium salt is then introduced to a solution containing a cyanide source, most commonly copper(I) cyanide. The copper(I) salt catalyzes the substitution of the diazonium group with a cyanide group, releasing nitrogen gas and forming the desired this compound[3][5]. The reaction is an example of a radical-nucleophilic aromatic substitution[3].

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 2-fluoro-4-iodoaniline.

Materials and Reagents:

-

2-Fluoro-4-iodoaniline (C₆H₅FIN)

-

Sodium Nitrite (NaNO₂)

-

Hydrobromic Acid (HBr, 48% w/v) or Hydrochloric Acid (HCl)

-

Copper(I) Bromide (CuBr) or Copper(I) Cyanide (CuCN)

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (if CuCN is not used)

-

Ethyl Acetate (B1210297)

-

Hexane

-

Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) Gel for column chromatography

-

Deionized Water

-

Ice

Procedure:

Step 1: Diazotization of 2-Fluoro-4-iodoaniline

-

In a flask equipped with a magnetic stirrer, suspend 2-fluoro-4-iodoaniline (1.0 eq) in an aqueous solution of hydrobromic acid (48%) or hydrochloric acid at 0–5 °C using an ice bath[5][6].

-

In a separate beaker, dissolve sodium nitrite (1.1 eq) in deionized water[5].

-

Slowly add the sodium nitrite solution dropwise to the stirred suspension of the aniline, ensuring the temperature is maintained below 5 °C throughout the addition[5].

-

After the complete addition of the sodium nitrite solution, stir the mixture at 0–5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt[6]. The resulting solution contains the 2-fluoro-4-iodophenyl diazonium salt.

Step 2: Sandmeyer Cyanation

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water[5]. Alternatively, a solution of copper(I) bromide can be prepared in hydrobromic acid[6].

-

Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution. Vigorous nitrogen gas evolution should be observed[5].

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50–60 °C for 1-2 hours to drive the reaction to completion[5].

-

Cool the mixture to room temperature.

Step 3: Work-up and Purification

-

Extract the product from the reaction mixture with a suitable organic solvent, such as ethyl acetate or toluene (B28343) (3 x volumes)[5].

-

Combine the organic layers and wash them with water and then with brine[5].

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate[5][7].

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product[5][7].

-

Purify the crude this compound by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 0-10% ethyl acetate in hexane) to yield the pure product[7].

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary based on the scale of the reaction and the specific conditions and reagents used.

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-4-iodoaniline | N/A |

| Product | This compound | N/A |

| Molecular Formula | C₇H₃FIN | [8][9] |

| Molecular Weight | 247.01 g/mol | [8][9] |

| Typical Purity | >98% | [8] |

| Reported Yield | ~50% (General for Sandmeyer) | [10] |

Note: A specific yield for this exact transformation was not found in the provided search results, so a general yield for Sandmeyer reactions is cited. Actual yields may vary.

Visualized Experimental Workflow & Reaction Mechanism

The following diagrams illustrate the logical flow of the synthesis and the proposed reaction mechanism.

Caption: A flowchart of the synthesis of this compound.

Caption: The radical-nucleophilic aromatic substitution mechanism.

Safety Considerations

-

Toxicity: this compound is a nitrile compound and should be handled with care as it is considered toxic. Phenyl cyanide compounds may have carcinogenic effects[7].

-

Cyanide Reagents: Potassium cyanide, sodium cyanide, and copper(I) cyanide are highly toxic. Avoid contact with skin and eyes, and prevent inhalation of dust. All manipulations should be performed in a well-ventilated fume hood. In case of contact with acids, highly toxic hydrogen cyanide gas can be released.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when performing this synthesis.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 137553-42-5 [chemicalbook.com]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. WO2000004111A2 - Fluorinated terphenyls - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. calpaclab.com [calpaclab.com]

- 9. This compound | C7H3FIN | CID 2774518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Spectroscopic and Analytical Profile of 2-Fluoro-4-iodobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the key chemical intermediate, 2-Fluoro-4-iodobenzonitrile. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed analytical information to support synthesis, characterization, and quality control efforts.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its structural identification and purity assessment.

Table 1: ¹H NMR Spectroscopic Data

| Parameter | Value |

| Field Strength | Data not available |

| Solvent | Data not available |

| Chemical Shifts (δ) | Aromatic protons expected in the range of 7.0-8.0 ppm. |

| Multiplicity | Expected to be complex due to F-H and H-H coupling. |

| Coupling Constants (J) | Data not available |

| Integration | Expected to correspond to the 3 aromatic protons. |

Table 2: ¹³C NMR Spectroscopic Data

Detailed ¹³C NMR data for this compound is not publicly available at this time. The spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electronegativity of the fluorine and nitrile groups, and the presence of the iodine atom.

| Parameter | Value |

| Field Strength | Data not available |

| Solvent | Data not available |

| Chemical Shifts (δ) | Aromatic carbons expected in the range of 90-170 ppm. |

Table 3: Infrared (IR) Spectroscopic Data

The infrared spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

| Functional Group | Anticipated Absorption Range (cm⁻¹) |

| C≡N (Nitrile stretch) | 2240 - 2220 |

| C-F (Fluorine stretch) | 1250 - 1020 |

| C-I (Iodine stretch) | 600 - 500 |

| Aromatic C=C stretch | 1600 - 1450 |

| Aromatic C-H stretch | 3100 - 3000 |

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern.

| Parameter | Value |

| Molecular Formula | C₇H₃FIN |

| Molecular Weight | 247.01 g/mol |

| Exact Mass | 246.92942 Da |

| Key Fragmentation Peaks (m/z) | Data not publicly available, but would likely involve loss of I, CN, and F. |

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for obtaining ¹H and ¹³C NMR spectra of aromatic compounds is as follows:

-

Sample Preparation: Dissolve approximately 5-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrument Setup: The spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples like this compound, the following FT-IR methods are common:

-

KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or clean ATR crystal should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis by GC-MS would provide information on the purity of the compound and its mass spectrum.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

GC Separation: Inject a small volume of the solution into the GC. The instrument is equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The oven temperature is programmed to ramp up to ensure separation of any impurities.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and the resulting fragments are separated by their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Synthesis, Purification, and Spectroscopic Analysis.

References

An In-depth Technical Guide to the FT-IR Spectrum of 2-Fluoro-4-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Fluoro-4-iodobenzonitrile. Due to the limited availability of direct experimental spectral data for this specific compound in public literature, this guide presents a predictive analysis based on the known vibrational frequencies of structurally analogous compounds, including 4-iodobenzonitrile, 2-fluorobenzonitrile, and other substituted benzonitriles. This approach allows for a robust estimation of the expected spectral features of this compound, providing a valuable reference for its identification and characterization.

Predicted FT-IR Spectral Data of this compound

The following table summarizes the predicted vibrational modes for this compound. The predictions are derived from the analysis of published data on similar halogenated benzonitriles. The wavenumber ranges provided are estimates and may vary in an experimental spectrum due to the electronic effects of the combined substituents and the physical state of the sample.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Intensity | Basis for Prediction and Comments |

| ~ 3100 - 3000 | Aromatic C-H Stretching | Weak to Medium | Typical range for C-H stretching vibrations in benzene (B151609) derivatives. The presence of electron-withdrawing groups may slightly shift these peaks to higher wavenumbers. |

| ~ 2235 - 2220 | C≡N (Nitrile) Stretching | Strong | The nitrile stretch is a characteristic and strong absorption. Its position is sensitive to electronic effects. Halogen substituents on the aromatic ring typically cause a slight shift to higher frequencies. |

| ~ 1600 - 1580 | Aromatic C=C Stretching | Medium to Strong | A fundamental vibration of the benzene ring. |

| ~ 1500 - 1470 | Aromatic C=C Stretching | Medium to Strong | Another characteristic benzene ring stretching vibration. |

| ~ 1300 - 1200 | C-F (Aryl-Fluorine) Stretching | Strong | The C-F stretching vibration is typically a strong band in the infrared spectrum. |

| ~ 1200 - 1100 | In-plane C-H Bending | Medium | These absorptions are characteristic of the substitution pattern on the benzene ring. |

| ~ 1000 - 900 | Ring Breathing Mode | Weak to Medium | A symmetric vibration of the entire benzene ring. |

| ~ 900 - 800 | Out-of-plane C-H Bending | Strong | The position of this strong band is highly indicative of the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted benzene, a strong absorption is expected in this region. |

| ~ 700 - 600 | C-I (Aryl-Iodine) Stretching | Medium to Strong | The C-I stretching vibration is expected at lower wavenumbers due to the large mass of the iodine atom. |

| Below 600 | Out-of-plane C-C and C-X (X=F, I) Bending | Weak to Medium | These vibrations occur in the far-infrared region and are part of the "fingerprint" region, which is unique to the molecule. |

Experimental Protocol for FT-IR Analysis

This section outlines a detailed methodology for obtaining the FT-IR spectrum of a solid sample such as this compound. The two most common and effective methods for solid sample analysis are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) technique.

Method 1: KBr Pellet Technique

This traditional method involves dispersing the solid sample in a dry alkali halide matrix, typically KBr, and pressing it into a transparent pellet.

Materials and Equipment:

-

FT-IR Spectrometer

-

Hydraulic press with pellet die

-

Agate mortar and pestle

-

Infrared-grade Potassium Bromide (KBr), desiccated

-

Spatula and weighing paper

-

Sample of this compound

Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of this compound.

-

Weigh approximately 100-200 mg of dry, infrared-grade KBr. The sample-to-KBr ratio should be roughly 1:100.

-

In an agate mortar, gently grind the KBr to a fine powder.

-

Add the this compound sample to the KBr in the mortar.

-

Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. This step is crucial to minimize light scattering.

-

-

Pellet Formation:

-

Carefully transfer a portion of the mixture into the pellet die.

-

Distribute the powder evenly in the die.

-

Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the absorption maxima.

-

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a modern and rapid technique that requires minimal sample preparation.

Materials and Equipment:

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Spatula

-

Sample of this compound

-

Solvent for cleaning (e.g., isopropanol (B130326) or ethanol) and lint-free wipes

Procedure:

-

Background Collection:

-

Ensure the ATR crystal is clean.

-

Collect a background spectrum with the clean, empty ATR crystal. This will account for the absorbance of the crystal and the surrounding atmosphere.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring the crystal surface is completely covered.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

-

Spectral Acquisition:

-

Collect the sample spectrum. As with the KBr method, co-adding 16 to 32 scans is common.

-

The typical spectral range is 4000 to 650 cm⁻¹ (the lower limit is often determined by the ATR crystal material).

-

-

Cleaning and Data Processing:

-

After the measurement, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a suitable solvent and a soft, lint-free wipe.

-

The software will generate the final spectrum. An ATR correction may be applied to the data to make it appear more like a traditional transmission spectrum.

-

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for a typical FT-IR analysis of a solid sample.

This comprehensive guide provides a foundational understanding of the expected FT-IR spectral characteristics of this compound, along with detailed protocols for its experimental analysis. Researchers can use this information to aid in the identification, characterization, and quality control of this important chemical intermediate.

Mass Spectrometry of 2-Fluoro-4-iodobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 2-Fluoro-4-iodobenzonitrile (C₇H₃FIN), a key intermediate in pharmaceutical and materials science. This document outlines predicted fragmentation patterns, experimental protocols, and data interpretation based on established principles of mass spectrometry, offering a valuable resource for researchers working with this and structurally related compounds.

Introduction

Predicted Mass Spectral Data

The following table summarizes the predicted major ions for this compound under typical Electron Ionization (EI) conditions. The fragmentation is expected to be driven by the loss of the iodine and cyano groups, as well as the cleavage of the aromatic ring.

| Predicted Ion | Structure | m/z (Nominal) | Proposed Fragmentation |

| Molecular Ion [M]⁺ | [C₇H₃FIN]⁺ | 247 | Intact molecule with one electron removed |

| [M-I]⁺ | [C₇H₃FN]⁺ | 120 | Loss of an iodine radical |

| [M-CN]⁺ | [C₆H₃FI]⁺ | 220 | Loss of a cyano radical |

| [M-I-CN]⁺ | [C₆H₃F]⁺ | 94 | Sequential loss of iodine and cyano radicals |

| [C₆H₃]⁺ | [C₆H₃]⁺ | 75 | Loss of I, F, and CN from the molecular ion |

Proposed Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of this compound, a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source is recommended.

3.1. Sample Preparation

Dissolve a small amount of this compound in a suitable volatile organic solvent, such as dichloromethane (B109758) or ethyl acetate, to a final concentration of approximately 1 mg/mL.

3.2. Gas Chromatography (GC) Conditions

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL with a split ratio of 20:1.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 50-300.

-

Solvent Delay: 3 minutes.

Predicted Fragmentation Pathway

The fragmentation of this compound under Electron Ionization is initiated by the removal of an electron to form the molecular ion (m/z 247). The subsequent fragmentation is predicted to follow several key pathways, primarily involving the cleavage of the carbon-iodine bond, which is the weakest bond in the molecule, and the loss of the cyano group.

Caption: Predicted EI fragmentation pathway of this compound.

Discussion of Fragmentation

The proposed fragmentation pathway is consistent with the general principles of mass spectrometry for halogenated aromatic compounds.

-

Molecular Ion (m/z 247): The molecular ion is expected to be observed, and its isotopic pattern would show the characteristic presence of one iodine atom.

-

Loss of Iodine (m/z 120): The cleavage of the C-I bond is a highly probable fragmentation due to its lower bond energy compared to the C-F and C-C bonds. This would result in a prominent peak at m/z 120.

-

Loss of Cyano Group (m/z 220): The loss of a cyano radical from the molecular ion is another expected fragmentation, leading to the ion at m/z 220.

-

Sequential Losses (m/z 94): The ion at m/z 120 can further lose a cyano group, or the ion at m/z 220 can lose an iodine atom, both pathways leading to the fragment at m/z 94.

-

Benzene Ring Fragmentation (m/z 75): Further fragmentation of the fluorinated phenyl cation (m/z 94) by loss of a fluorine atom would result in the benzyne (B1209423) cation at m/z 75.

Conclusion

This technical guide provides a predictive framework for the mass spectrometric analysis of this compound. The proposed experimental protocol and fragmentation pathway offer a solid starting point for researchers and analytical scientists. It is important to note that the presented fragmentation data is predictive and should be confirmed by experimental analysis. The detailed understanding of the mass spectral behavior of this compound is essential for its unambiguous identification and for ensuring the quality and integrity of research and development activities in which it is utilized.

References

An In-depth Technical Guide to 2-Fluoro-4-iodobenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-iodobenzonitrile is a halogenated aromatic nitrile that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its unique substitution pattern, featuring both a fluorine atom and an iodine atom, provides medicinal chemists with versatile handles for molecular modification. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, while the iodine atom is an excellent leaving group for various cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and safety information for this compound.

Physical and Chemical Properties

This compound is a red-brown powder at room temperature.[1][2][3] It is slightly soluble in water but shows good solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol.[2][4] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₇H₃FIN | [5][6][7] |

| Molecular Weight | 247.01 g/mol | [5][8] |

| CAS Number | 137553-42-5 | [2][5][6] |

| Appearance | Red-brown powder | [1][2][3] |

| Melting Point | 103-105 °C | [5] |

| 103.7-104.6 °C | [1][2][4] | |

| Boiling Point | 264.0 ± 25.0 °C (Predicted) | [2][4] |

| 264 °C at 760 mmHg | [1][3] | |

| Density | 2.0 ± 0.1 g/cm³ | [1][3] |

| 1.98 ± 0.1 g/cm³ (Predicted) | [2][4] | |

| Solubility | Slightly soluble in water. | [1][2] |

| DMF: 30 mg/mL | [2][4] | |

| DMSO: 30 mg/mL | [2][4] | |

| Ethanol: 30 mg/mL | [2][4] | |

| Ethanol:PBS (pH 7.2) (1:5): 0.16 mg/mL | [2][4] | |

| Flash Point | >110 °C | [5][6] |

| 113.4 ± 23.2 °C | [1][3] | |

| Refractive Index | 1.630 | [1][3] |

| XLogP3 | 2.4 | [1][3][8] |

| Topological Polar Surface Area | 23.8 Ų | [1][8] |

Synthesis of this compound

The synthesis of this compound can be achieved from 2-fluoro-4-iodoaniline (B146158). The process involves a diazotization reaction followed by a Sandmeyer reaction with a cyanide source. A detailed experimental protocol is outlined below.[9]

Experimental Protocol:

Step 1: Preparation of 2-Fluoro-4-iodoaniline

-

Under a nitrogen atmosphere, dissolve iodine in tetrahydrofuran (B95107) (THF).

-

Cool the solution to -20°C and add n-butyl lithium solution dropwise.

-

After the addition is complete, stir the mixture at 0°C for 30 minutes.

-

Cool the reaction mixture to -70°C and add a THF solution of ortho-fluoroaniline dropwise.

-

Stir the mixture at -70°C for 1 hour.

-

Add dry ice (50 g) to the reaction and allow it to warm to room temperature overnight with continuous stirring.

-

Add 100 mL of water and separate the organic phase.

-

Acidify the aqueous phase to a pH of 1-2 with concentrated hydrochloric acid.

-

Extract the aqueous phase three times with ethyl acetate (B1210297).

-

Dry the combined organic phases with anhydrous sodium sulfate.

-

Concentrate the solution under vacuum to obtain the yellow solid, 2-fluoro-4-iodoaniline.

Step 2: Synthesis of this compound

-

To an anhydrous acetonitrile (B52724) solution of 2-fluoro-4-iodoaniline at room temperature, add potassium cyanide.

-

Heat the mixture at 60°C for 25 minutes.

-

Add 20 mL of a saturated sodium thiosulfate (B1220275) solution.

-

Concentrate the mixture under reduced pressure to remove most of the acetonitrile.

-

Extract the aqueous phase with ethyl acetate (4 x 10 mL).

-

Dry the combined organic extracts with magnesium sulfate.

-

Filter the solution and concentrate it under vacuum to obtain a solid.

-

Purify the crude solid using flash column chromatography on silica (B1680970) gel with a hexane (B92381) solution containing 0-10% ethyl acetate.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Role in Drug Discovery

This compound is a valuable intermediate in the synthesis of biologically active molecules.[10][11] Its utility stems from the ability to selectively functionalize the aromatic ring at the positions of the fluorine and iodine atoms. The iodine atom, in particular, is readily displaced in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.

For instance, it has been used in the synthesis of inhibitors of L. infantum trypanothione (B104310) reductase (Li-TryR), an enzyme essential for the survival of the Leishmania parasite.[10][11] It has also been employed in the development of antagonists for the transient receptor potential ankyrin 1 (TRPA1) channel, a target for pain and inflammation.[10][11]

Caption: Role of this compound in drug discovery.

Safety and Handling

This compound is classified as toxic if swallowed and harmful in contact with skin or if inhaled.[2][6][8] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2][6] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. It is also noted to be light-sensitive and should be stored in a cool, dark, and dry place in a tightly sealed container.[2][12]

Conclusion

This compound is a key synthetic intermediate with a valuable set of physical and chemical properties that make it highly useful for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its well-defined reactivity allows for the strategic introduction of fluorine and the versatile functionalization via its iodo group. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in research and development.

References

- 1. echemi.com [echemi.com]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 137553-42-5 [m.chemicalbook.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound | C7H3FIN | CID 2774518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound | 137553-42-5 [chemicalbook.com]

- 12. This compound | Properties, Uses, Safety Data & Supplier China [nj-finechem.com]

A Technical Guide to the Solubility of 2-Fluoro-4-iodobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-fluoro-4-iodobenzonitrile, a key building block in medicinal chemistry and materials science. Understanding the solubility of this compound in various organic solvents is crucial for its effective use in synthesis, purification, and formulation development.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value |

| CAS Number | 137553-42-5 |

| Molecular Formula | C₇H₃FIN |

| Molecular Weight | 247.01 g/mol |

| Melting Point | 103.7-104.6 °C |

| Boiling Point | 264.0 ± 25.0 °C (Predicted) |

| Appearance | Red-brown Powder |

Solubility Data

The solubility of this compound has been determined in several common organic solvents. The available quantitative and qualitative data are summarized in the table below.

| Solvent | CAS Number | Solubility | Temperature (°C) | Notes |

| Dimethylformamide (DMF) | 68-12-2 | 30 mg/mL[1] | Not Specified | - |

| Dimethyl sulfoxide (B87167) (DMSO) | 67-68-5 | 30 mg/mL[1] | Not Specified | - |

| Ethanol | 64-17-5 | 30 mg/mL[1] | Not Specified | - |

| Ethanol:PBS (pH 7.2) (1:5) | - | 0.16 mg/mL[1] | Not Specified | Phosphate-Buffered Saline |

| Water | 7732-18-5 | Slightly soluble/Insoluble[2] | Not Specified | Aromatic nitriles are generally water-insoluble. |

| Dichloromethane | 75-09-2 | Soluble | Not Specified | Qualitative assessment. |

| Chloroform | 67-66-3 | Soluble | Not Specified | Qualitative assessment. |

| Acetone | 67-64-1 | Soluble | Not Specified | Expected to be soluble based on polarity. |

| Acetonitrile | 75-05-8 | Soluble | Not Specified | Expected to be soluble based on polarity. |

| Ethyl Acetate | 141-78-6 | Soluble | Not Specified | Expected to be soluble based on polarity. |

| Methanol | 67-56-1 | Soluble | Not Specified | Expected to be soluble based on polarity. |

| Toluene | 108-88-3 | Soluble | Not Specified | Expected to be soluble based on polarity. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serially diluting the stock solution.

-

-

Equilibration:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure a saturated solution is formed.

-

Seal the vial tightly and place it in a constant temperature shaker or incubator.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The equilibration time may vary depending on the compound and solvent.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Analysis:

-

Dilute the filtered saturated solution with a known volume of the organic solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) of the calibration standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

The resulting concentration is the solubility of this compound in the specific organic solvent at the tested temperature.

-

Experimental Workflow

The general workflow for determining the solubility of this compound is illustrated in the diagram below.

Caption: Workflow for solubility determination.

This guide provides essential information on the solubility of this compound, which is critical for its application in research and development. The provided data and experimental protocol offer a solid foundation for scientists working with this compound.

References

An In-depth Technical Guide to the Safe Handling and Use of 2-Fluoro-4-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, detailed handling protocols, and relevant experimental data for 2-Fluoro-4-iodobenzonitrile, a key building block in pharmaceutical research and development.[1] It is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively.

Chemical and Physical Properties

This compound is a halogenated aromatic nitrile. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₃FIN | [2][3][4] |

| Molecular Weight | 247.01 g/mol | [3][4] |

| CAS Number | 137553-42-5 | [2][4] |

| Appearance | Red-brown to off-white crystalline solid/powder | [5] |

| Melting Point | 103-105 °C | [4] |

| Boiling Point | 264 °C at 760 mmHg | [5] |

| Flash Point | >110 °C | [4] |

| Density | 2.0 ± 0.1 g/cm³ | [5] |

| Solubility | Slightly soluble in water. Soluble in common organic solvents like dichloromethane (B109758) and chloroform. | [5][6][7] |

| pKa | Not available | |

| LogP | 2.4 | [5] |

Hazard Identification and Safety Precautions

This compound is classified as a toxic and hazardous substance.[4] Adherence to strict safety protocols is mandatory.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2][3][5] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[2][3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[2][3] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[2][3] |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[3][4] |

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate PPE. The following diagram outlines a general decision-making process for PPE selection.

Caption: PPE selection guide for handling this compound.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[5] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |

Handling and Storage

Proper handling and storage are crucial to minimize risks.

Handling

-

Ventilation: Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[5][8]

-

Personal Hygiene: Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[5]

-

Dispensing: Avoid creating dust when handling the solid.[8] Use appropriate tools for transferring the powder.

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8]

-

Keep away from heat, sparks, and open flames.[8]

-

The compound is light-sensitive; store protected from light.[6]

-

Store locked up.[5]

Experimental Protocols

The following are representative protocols for common laboratory procedures involving this compound. Note: These are general guidelines and should be adapted to specific experimental conditions and performed after a thorough risk assessment.

Weighing and Solution Preparation

This protocol is designed to minimize exposure to the toxic powder.

Caption: Workflow for safely weighing and preparing solutions of this compound.

Methodology:

-

Preparation: Don all required PPE, including a respirator. Prepare the work area inside a chemical fume hood by laying down absorbent bench paper.

-

Taring: Place a clean, empty, and sealable container (e.g., a vial with a screw cap) on an analytical balance and tare it.

-

Transfer: Move the tared container into the chemical fume hood. Carefully transfer the approximate desired amount of this compound powder into the container using a spatula. Keep the stock bottle opening pointed away from you.

-

Weighing: Securely close the container. Remove it from the fume hood and place it on the tared balance to obtain the exact weight.

-

Solution Preparation: Return the sealed container to the fume hood. Carefully add the desired solvent to the container. Seal the container and mix by swirling or vortexing until the solid is fully dissolved.

Example Synthetic Protocol: Synthesis of a Substituted Benzothiophene (Illustrative)

This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, including inhibitors of trypanothione (B104310) reductase and TRPA1 antagonists.[1] The following is a representative, illustrative protocol for a Suzuki coupling reaction.

Reaction:

Methodology:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), (Thiophen-2-yl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane (B91453) and water, 4:1). Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Waste Disposal

As a halogenated organic compound, this compound and its waste must be disposed of as hazardous waste.[2][4]

Caption: Waste disposal workflow for this compound.

Procedure:

-

Segregation: Do not mix halogenated waste with non-halogenated waste.[9]

-

Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and absorbent paper, in a clearly labeled, sealed hazardous waste bag.

-

Liquid Waste: Collect all liquid waste containing this compound or its byproducts in a designated, sealed, and clearly labeled container for "Halogenated Organic Waste".

-

Disposal: Follow your institution's procedures for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.

Emergency Procedures

In the event of a spill or accidental release, follow these procedures.

Spill Response

-

Evacuate: Immediately evacuate the affected area if the spill is large or in a poorly ventilated space.

-

Alert: Notify colleagues and your supervisor.

-

Control: If safe to do so, prevent the spread of the spill using absorbent materials.

-

Cleanup (for small spills):

-

Wear appropriate PPE (respirator, chemical-resistant gloves, splash goggles, lab coat).

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

-

Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate the spill area with an appropriate solvent, followed by soap and water.

-

Collect all cleanup materials as hazardous waste.

-

-

Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS.

This guide is intended as a resource for the safe handling of this compound. Always consult the most recent Safety Data Sheet (SDS) and your institution's specific safety protocols before use.

References

- 1. Improved tricyclic inhibitors of trypanothione reductase by screening and chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bucknell.edu [bucknell.edu]

- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 4. 7.2 Organic Solvents [ehs.cornell.edu]

- 5. safety.duke.edu [safety.duke.edu]

- 6. web.uri.edu [web.uri.edu]

- 7. campusoperations.temple.edu [campusoperations.temple.edu]

- 8. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]

- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

Technical Guide to the Material Safety of 2-Fluoro-4-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physicochemical Properties

2-Fluoro-4-iodobenzonitrile is a halogenated aromatic nitrile, often utilized as an intermediate in the synthesis of pharmaceuticals.[1][2] Its identity and key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| Synonyms | Benzonitrile, 2-fluoro-4-iodo-; 3-Fluoro-4-cyano-1-iodobenzene; 4-Cyano-3-fluoroiodobenzene; 4-Iodo-2-fluorobenzonitrile | [3] |

| CAS Number | 137553-42-5 | [3][5] |

| Molecular Formula | C₇H₃FIN | [3][4][5] |

| Molecular Weight | 247.01 g/mol | [3][4][5] |

| Appearance | Red-brown or cream-colored crystalline solid/powder | [3][6] |

| Melting Point | 103-105 °C | [5] |

| Boiling Point | 264 °C at 760 mmHg | [3] |

| Density | ~2.0 g/cm³ | [3] |

| Flash Point | >110 °C | [5] |

| Solubility | Slightly soluble in water. Soluble in organic solvents like Dichloromethane and Chloroform. | [2][3] |

| Sensitivity | Light sensitive. | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[6] It is acutely toxic if swallowed and harmful if it comes into contact with the skin or is inhaled.[6]

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed.[3][4][6] |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin.[4][6] |

| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled.[4][6] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[4][6] |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation.[4][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[4][6] |

Pictograms:

-

GHS06 (Skull and Crossbones): Indicates acute toxicity (fatal or toxic).

-

GHS07 (Exclamation Mark): Indicates skin and eye irritation, harmful, or respiratory tract irritation.

Toxicological and Ecotoxicological Profile

Toxicological Summary:

There is a significant lack of publicly available quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values for this compound. The hazard assessment is therefore based on the qualitative GHS classifications provided by suppliers.[4][6] Like other nitriles, there is a potential for it to form cyanide in the body. In the event of a fire, it is expected to release toxic fumes, including hydrogen cyanide, hydrogen fluoride, and hydrogen iodide.[6]

Ecotoxicological Summary:

No specific data regarding the environmental fate or ecotoxicity of this compound is currently available. Due to its hazardous nature, release into the environment must be strictly avoided. Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.

Experimental Protocols

The following protocols are generalized from standard operating procedures for handling acutely toxic solids and should be adapted to specific laboratory conditions and risk assessments.

Risk Assessment and Preparation Workflow

Prior to handling this compound, a thorough risk assessment is mandatory. The following diagram outlines the logical workflow for this process.

Caption: Risk assessment workflow prior to handling this compound.

Safe Handling and Weighing Protocol

Objective: To safely weigh a solid sample of this compound for experimental use.

Materials:

-

This compound

-

Chemical-resistant gloves (Nitrile or Neoprene recommended, double-gloving is advised)

-

Safety goggles and face shield

-

Lab coat

-

Spatula

-

Weighing paper or boat

-

Tared, sealable container for transport

-

Analytical balance inside a ventilated enclosure or fume hood

Procedure:

-

Don appropriate PPE: Lab coat, safety goggles, face shield, and double gloves.

-

Prepare the work area: Ensure the work is conducted within a certified chemical fume hood. Cover the work surface with disposable absorbent liners.

-

Tare the sealable container: Place the closed, empty container on the analytical balance and tare it.

-

Transfer the compound: Inside the fume hood, carefully transfer the desired amount of this compound from the stock bottle to the tared container using a clean spatula.

-

Seal and weigh: Securely close the container.

-

Decontaminate: Wipe the exterior of the sealed container with a damp cloth or towel to remove any residual powder.

-

Final weighing: The sealed container can now be re-weighed outside the fume hood if necessary.

-

Clean-up: Decontaminate the spatula and work surface. Dispose of all contaminated disposable materials (gloves, liners, weighing paper) as hazardous waste.

Spill Clean-up Protocol

Objective: To safely clean up a small spill of solid this compound.

Materials:

-

Spill kit containing:

-

Absorbent pads or granules (e.g., vermiculite, sand)

-

Two pairs of chemical-resistant gloves

-

Safety goggles and face shield

-

Disposable lab coat or coveralls

-

Shoe covers

-

Plastic scoop and dustpan

-

Sealable hazardous waste bags

-

Wetting agent (e.g., water with a small amount of surfactant) in a spray bottle

-

Procedure:

-

Evacuate and secure the area: Alert others in the vicinity and restrict access to the spill area.

-

Don appropriate PPE: Full PPE including double gloves, goggles, face shield, and disposable lab coat is required.

-

Cover the spill: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.

-

Wet the material: Lightly spray the absorbent material with the wetting agent to dampen the powder without creating a slurry.

-

Collect the material: Carefully scoop the wetted material into a hazardous waste bag using a plastic scoop and dustpan.

-

Decontaminate the area: Wipe the spill area with a damp cloth, starting from the outside and working inwards. Place the used cloth in the waste bag.

-

Dispose of waste: Seal the waste bag and place it inside a second waste bag. Label it appropriately for hazardous waste disposal.

-

Doff PPE: Remove PPE in the correct order to avoid cross-contamination and dispose of all disposable items as hazardous waste.

-

Wash hands thoroughly: Wash hands and any exposed skin with soap and water.

First Aid and Emergency Procedures

| Exposure Route | First Aid Measures |

| Ingestion | Immediately call a poison center or doctor. Do not induce vomiting. Rinse mouth with water.[6] |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[6] |

| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6] |

Firefighting Measures:

-

Suitable extinguishing media: Water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.

-

Specific hazards: In a fire, toxic and corrosive fumes may be produced, including carbon oxides, nitrogen oxides, hydrogen cyanide, hydrogen fluoride, and hydrogen iodide.[6]

-

Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Storage, Handling, and Disposal

Storage and Handling Workflow

The following diagram illustrates the logical flow for the proper storage and handling of this compound.

Caption: Workflow for storage, handling, and disposal of this compound.

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

-

Keep away from heat, sparks, and open flames.

-

Protect from direct sunlight as the material is light-sensitive.[5]

-

Store separately from incompatible materials such as strong oxidizing agents and strong acids.

Disposal:

-

Dispose of this chemical and its container as hazardous waste.

-

All disposables and materials used for cleaning spills must also be treated as hazardous waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

References

An In-depth Technical Guide to 2-Fluoro-4-iodobenzonitrile: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-iodobenzonitrile is a halogenated aromatic nitrile that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a nitrile group on a benzene (B151609) ring, provides a versatile scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

IUPAC Name and Chemical Structure

The correct IUPAC name for the compound is This compound . Its chemical structure is characterized by a benzene ring substituted with a fluorine atom at position 2, an iodine atom at position 4, and a nitrile group (-C≡N) at position 1.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value |

| Molecular Formula | C₇H₃FIN |

| Molecular Weight | 247.01 g/mol [1] |

| CAS Number | 137553-42-5[1] |

| Appearance | Red-brown Powder[2][3] |

| Melting Point | 103.7-104.6 °C[2][3][4] |

| Boiling Point | 264.0 ± 25.0 °C (Predicted)[4] |

| Density | 2.0 ± 0.1 g/cm³[2][3] |

| Solubility | Slightly soluble in water[2][3][5]. Soluble in DMF, DMSO, and Ethanol.[4] |

| Flash Point | 113.4 ± 23.2 °C[2][3] |

| Refractive Index | 1.630[2][3] |

| Topological Polar Surface Area | 23.8 Ų[1] |

| XLogP3 | 2.4[2] |

Note: Some values are predicted and should be considered as estimates.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 2-fluoroaniline[6].

Step 1: Synthesis of 2-Fluoro-4-iodoaniline (B146158) [6]

-

Under a nitrogen atmosphere, dissolve iodine in tetrahydrofuran (B95107) (THF).

-

Cool the solution to -20°C and add n-butyl lithium solution dropwise.

-

After the addition is complete, stir the mixture at 0°C for 30 minutes.

-

Cool the reaction mixture to -70°C and add a THF solution of 2-fluoroaniline (B146934) dropwise.

-

Stir the mixture at -70°C for 1 hour.

-

Add dry ice and allow the reaction to warm to room temperature overnight with continuous stirring.

-

Add water to the reaction mixture and separate the organic phase.

-

Acidify the aqueous phase to a pH of 1-2 with concentrated hydrochloric acid.

-

Extract the aqueous phase three times with ethyl acetate (B1210297).

-

Dry the combined organic phases with anhydrous sodium sulfate.

-

Concentrate the solution under vacuum to obtain 2-fluoro-4-iodoaniline as a yellow solid.

Step 2: Synthesis of this compound [6]

-

Dissolve 2-fluoro-4-iodoaniline in anhydrous acetonitrile (B52724) at room temperature.

-

Add potassium cyanide to the solution.

-

Heat the mixture at 60°C for 25 minutes.

-

Add a saturated solution of sodium thiosulfate.

-

Concentrate the mixture under reduced pressure to remove most of the acetonitrile.

-

Extract the aqueous phase four times with ethyl acetate.

-

Dry the combined organic phases with magnesium sulfate.

-

Filter the solution and concentrate it under vacuum to obtain a solid.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient (0-10% ethyl acetate) to yield pure this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of inhibitors targeting key proteins in various diseases[5][7].

Inhibitors of Leishmania infantum Trypanothione (B104310) Reductase

Trypanothione reductase (TR) is an essential enzyme for the survival of Leishmania parasites, making it a prime target for the development of new anti-leishmanial drugs[8][9][10][11]. This compound is utilized as a starting material for the synthesis of potent and selective TR inhibitors[5][7]. The development of such inhibitors is a promising strategy to combat leishmaniasis.

Experimental Protocol: Enzymatic Assay for Trypanothione Reductase Inhibition

A general protocol for assessing the inhibitory activity of compounds against L. infantum TR involves monitoring the NADPH oxidation spectrophotometrically.

-

Prepare a reaction mixture containing 40 mM HEPES buffer (pH 7.4), 1 mM EDTA, and the test compound at various concentrations.

-

Add L. infantum TR to the mixture.

-

Initiate the reaction by adding trypanothione disulfide and NADPH.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the percentage of inhibition and determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Antagonists of Transient Receptor Potential Ankyrin 1 (TRPA1)

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a cation channel that plays a significant role in pain and inflammation[12][13][14][15][16]. TRPA1 is activated by a variety of noxious stimuli, including environmental irritants and endogenous inflammatory mediators[14][15]. Antagonists of TRPA1 are therefore being investigated as potential novel analgesics and anti-inflammatory agents[13]. This compound has been used as a building block in the synthesis of such TRPA1 antagonists[5][7].

Signaling Pathways

Trypanothione Reductase Pathway in Leishmania

The trypanothione system is the principal defense mechanism against oxidative stress in Leishmania parasites. This pathway is absent in humans, making it an attractive target for selective drug design.

References

- 1. This compound | C7H3FIN | CID 2774518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. m.chemicalbook.com [m.chemicalbook.com]

- 5. This compound | 137553-42-5 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inhibition of Leishmania infantum trypanothione reductase by diaryl sulfide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Improved tricyclic inhibitors of trypanothione reductase by screening and chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]